![molecular formula C19H16ClNO3 B2949453 1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705654-97-2](/img/structure/B2949453.png)
1'-(3-Chlorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The chroman ring is a fundamental structure in organic chemistry and is a core structure in many biologically active compounds.
Synthesis Analysis
While specific synthesis methods for “1’-(3-Chlorobenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions can lead to the formation of complex structures with multiple stereogenic centers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives, for example, have specific physicochemical parameters that can influence their biological activity .Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine ring are often involved in a variety of biochemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, compounds with a pyrrolidine ring are often involved in a variety of biochemical reactions .
Safety and Hazards
Direcciones Futuras
The design and synthesis of new pyrrolidine compounds with different biological profiles is a promising direction in medicinal chemistry . The introduction of a spiropyrrolidine ring system into other heterocyclic frameworks can be considered an effective approach to constructing new molecular scaffolds with potential biological effects .
Propiedades
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-5-3-4-13(10-14)18(23)21-9-8-19(12-21)11-16(22)15-6-1-2-7-17(15)24-19/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGJALAIXZPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Chlorobenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)
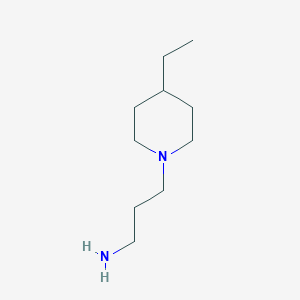
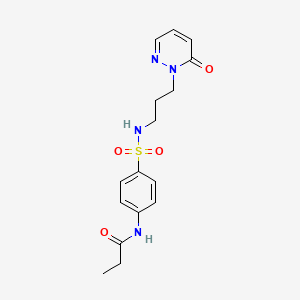
![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
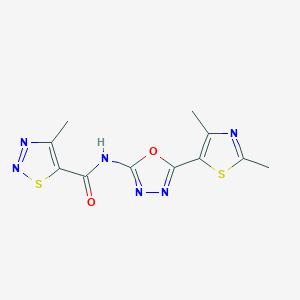
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
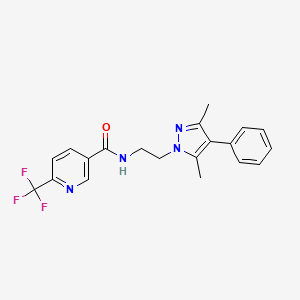
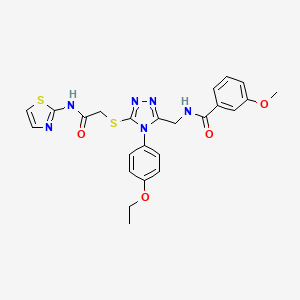

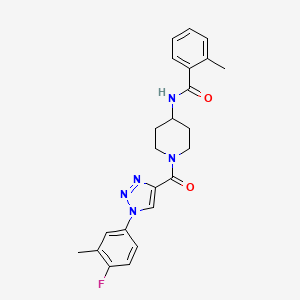
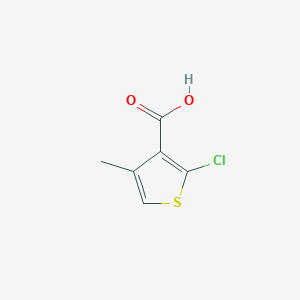
![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)